2-Chloro-4-(thiazol-5-yl)phenol
Description
Properties
IUPAC Name |
2-chloro-4-(1,3-thiazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-7-3-6(1-2-8(7)12)9-4-11-5-13-9/h1-5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUMXYBFPWBHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CS2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
thiazole-substituted chlorophenol derivatives
An In-Depth Technical Guide to Thiazole-Substituted Chlorophenol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
Thiazole-substituted chlorophenol derivatives represent a privileged scaffold in medicinal chemistry, combining the versatile pharmacophoric properties of the thiazole ring with the unique electronic and steric contributions of the chlorophenol moiety. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, characterization, and diverse biological activities of this compound class. We will explore the causal reasoning behind synthetic strategies, present detailed experimental protocols, and analyze structure-activity relationships (SAR) through curated data. The narrative emphasizes the potential of these derivatives as antimicrobial, anticancer, and neuroprotective agents, supported by mechanistic insights and authoritative references.
The Thiazole and Chlorophenol Scaffolds: A Synergy in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active compounds, including over 18 FDA-approved drugs.[1] Its prevalence stems from its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding and pi-stacking interactions, and serve as a rigid scaffold for orienting substituents.[2] Thiazole derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[3][4][5][6]
The chlorophenol moiety, while recognized as an environmental pollutant in some contexts, is a vital intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[7][8][9][10] In drug design, the chlorine atom acts as a lipophilic, electron-withdrawing group that can significantly modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It can enhance binding affinity by forming halogen bonds or occupying hydrophobic pockets in target proteins, and its position on the phenol ring (ortho, meta, or para) allows for fine-tuning of the compound's electronic and steric properties.
The strategic combination of these two moieties creates a class of compounds with enhanced biological potential, where the chlorophenol group can critically influence the potency and selectivity of the core thiazole pharmacophore.
Synthetic Strategies: From Classic Reactions to Modern Innovations
The construction of the thiazole ring is a well-established field, with the Hantzsch thiazole synthesis remaining a primary and versatile method.[1] However, modern advancements have introduced more efficient and environmentally benign approaches.
The Hantzsch Thiazole Synthesis
The most common pathway involves the condensation of an α-haloketone with a thioamide. In the context of our target derivatives, this typically involves a chlorophenol-containing α-haloketone or a chlorophenyl-substituted thioamide.
Causality in Experimental Choices:
-
Reactant Choice: The reaction's flexibility allows the chlorophenol group to be incorporated into either the α-halocarbonyl component (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) or the thioamide component. The choice often depends on the commercial availability and stability of the precursors.
-
Solvent and Catalyst: While traditionally performed in alcohols like ethanol, modern protocols often utilize greener solvents like water or polyethylene glycol (PEG), or even solvent-free conditions.[11] The reaction is often self-catalyzed by the basicity of the thioamide, but mild acid or base catalysts can be employed to improve reaction rates and yields.[11]
Experimental Protocol: Hantzsch Synthesis of a 2-Amino-4-(4-chlorophenyl)thiazole Derivative
This protocol describes a representative synthesis adapted from established methodologies.[1][12]
Materials:
-
2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (95%)
-
Sodium bicarbonate (for neutralization)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq) in 30 mL of 95% ethanol.
-
Addition of Thioamide: Add thiourea (1.1 eq) to the solution. The slight molar excess ensures the complete consumption of the limiting α-haloketone.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product will often form.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred mixture until the pH is neutral (pH ~7-8). This deprotonates the thiazole nitrogen, precipitating the free base.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with cold deionized water (2 x 15 mL) to remove any remaining salts, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Modern Synthetic Approaches
To address the limitations of classical methods, such as long reaction times or harsh conditions, several innovative techniques have been developed.
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes by efficiently heating the reactants.[11] It is particularly effective for domino alkylation-cyclization reactions to produce 2-aminothiazoles.[1]
-
Green Chemistry Protocols: The use of water as a solvent, catalyst-free conditions, or recyclable catalysts like β-cyclodextrin aligns with the principles of sustainable chemistry, reducing environmental impact and often simplifying product isolation.[11][12]
-
Multi-Component Reactions: One-pot syntheses where multiple reactants (e.g., an aldehyde, a thioamide, and an oxidizing agent) are combined to form the final product offer high atom economy and procedural simplicity.[13]
Diagram: General Synthetic Workflow
The following diagram outlines the logical flow from synthesis to characterization and screening.
Caption: A generalized workflow from compound synthesis to biological evaluation.
Biological Applications and Mechanistic Insights
Thiazole-substituted chlorophenol derivatives have demonstrated efficacy across multiple therapeutic areas. The specific activity is highly dependent on the substitution pattern on both the thiazole and chlorophenyl rings.
Antimicrobial Activity
The thiazole core is a well-known antimicrobial pharmacophore. The addition of a chlorophenyl group can enhance this activity, likely by increasing lipophilicity, which facilitates passage through bacterial cell membranes.
| Compound Structure | Target Organism | Activity (MIC, µg/mL) | Reference |
| 2-(4-arylpiperazin-1-yl)-N-[4-(2-(4-chlorophenyl)thiazol-4-yl)phenyl]acetamide | E. faecalis (Gram-positive) | 100-400 | [1] |
| Thiazole-pyrazoline hybrid with 4-chlorophenyl substituent | S. aureus (Gram-positive) | ~16 | [14] |
| Trichlorophenyl thiazole derivative | B. subtilis, E. coli | Not specified, but "considerable" | [13] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a para-substituted chloro group on the phenyl ring often modestly increases antibacterial activity compared to unsubstituted or methyl-substituted analogs.[14]
-
The overall molecular framework, including linkers and other substituents, plays a crucial role in determining the potency and spectrum of activity.
Anticancer and Anti-tubercular Activity
Several thiazole derivatives are potent anticancer agents (e.g., Dasatinib).[2] The chlorophenyl moiety can contribute to interactions with specific kinase domains or other protein targets.
-
Anti-tubercular Activity: A study reported ester-substituted thiazole derivatives where a compound bearing a 4-chlorophenyl group attached to an amide linker was the most active against M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) value of 1.0 µM.[2]
Enzyme Inhibition: A Neuroprotective Strategy
A compelling application for this class of compounds is in the modulation of enzymes related to neurodegenerative disorders.[15] Monoamine oxidases (MAO-A and MAO-B) are key enzymes that degrade neurotransmitters like serotonin and dopamine. Their inhibition can be a therapeutic strategy for depression and Parkinson's disease.
A study on 4-chlorophenyl and chlorophenoxy-based thiazole derivatives revealed significant inhibitory activity against both MAO-A and MAO-B.[15]
| Compound Class | Target Enzyme | Inhibition | Reference |
| 2-(4-chlorophenoxy)-N-(thiazol-2-yl)acetamide derivatives | MAO-A | >55% | [15] |
| 2-(4-chlorophenoxy)-N-(thiazol-2-yl)acetamide derivatives | MAO-B | High | [15] |
Mechanistic Insight: In silico docking studies suggest that the chlorophenyl moiety positions itself near the FAD cofactor within the inner pocket of the MAO enzyme, contributing to the inhibitory action.[15]
Diagram: Hypothetical Mechanism of MAO Inhibition
This diagram illustrates the role of MAO and how a thiazole-chlorophenol inhibitor might intervene.
Sources
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- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-4-(thiazol-5-yl)phenol SMILES string
An In-depth Technical Guide to 2-Chloro-4-(thiazol-5-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(thiazol-5-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its fundamental chemical properties, present a detailed, mechanistically-grounded synthetic pathway, and explore its potential therapeutic applications based on established structure-activity relationships of its constituent moieties. This document includes exemplary experimental protocols for synthesis and biological screening, detailed safety and handling procedures, and visual diagrams to elucidate complex chemical workflows and concepts. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this molecule in their research endeavors.
Introduction: The Significance of Thiazole-Phenol Hybrids
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structural component of over 18 FDA-approved drugs.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a key pharmacophore associated with a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] When hybridized with a phenolic moiety—another structure renowned for its antioxidant and hydrogen-bonding capabilities—the resulting molecule presents a compelling starting point for drug discovery.[2] The strategic incorporation of a chlorine atom can further enhance molecular properties by modulating lipophilicity, metabolic stability, and binding interactions. 2-Chloro-4-(thiazol-5-yl)phenol embodies this molecular hybridization strategy, combining three critical pharmacophoric elements into a single, synthetically accessible scaffold. This guide serves as a technical primer on its properties, synthesis, and potential as a versatile building block for novel therapeutic agents.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
-
IUPAC Name: 2-Chloro-4-(1,3-thiazol-5-yl)phenol
-
CAS Number: 1823423-09-1[3]
-
Molecular Formula: C₉H₆ClNOS
-
SMILES String: c1c(cc(c(c1)Cl)O)c2cncs2
The key physicochemical data for 2-Chloro-4-(thiazol-5-yl)phenol are summarized in the table below. These parameters are critical for predicting its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| Molecular Weight | 211.67 g/mol | [3] |
| Purity | >95% (Typical) | [3] |
| XLogP3 (Predicted) | 2.9 - 3.5 | (Predicted based on similar structures) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 3 | (Calculated) |
| Appearance | Pale yellow to brown solid (Predicted) | (Inferred from similar compounds) |
Synthesis and Mechanistic Insights
The construction of the thiazole ring is most classically achieved via the Hantzsch thiazole synthesis .[4] This robust and versatile method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For 2-Chloro-4-(thiazol-5-yl)phenol, a plausible and efficient synthetic route begins with the preparation of 4-hydroxy-3-chlorothiobenzamide, which is then cyclized with an appropriate α-halocarbonyl equivalent.
Proposed Synthetic Workflow
The synthesis can be logically broken down into two primary stages: formation of the key thioamide intermediate and the subsequent Hantzsch cyclization.
Caption: Synthetic workflow for 2-Chloro-4-(thiazol-5-yl)phenol.
Exemplary Experimental Protocol: Hantzsch Cyclization
This protocol describes the cyclization step, a critical part of the synthesis.
Materials:
-
3-Chloro-4-hydroxythiobenzamide (1.0 eq)
-
Bromoacetaldehyde diethyl acetal (1.1 eq)
-
Anhydrous Ethanol
-
Hydrochloric Acid (4M in Dioxane)
Procedure:
-
To a solution of 3-Chloro-4-hydroxythiobenzamide in anhydrous ethanol, add bromoacetaldehyde diethyl acetal.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the nucleophilic attack of the thioamide sulfur onto the α-halocarbonyl, followed by intramolecular cyclization and dehydration.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a minimal amount of ethanol and add a 4M solution of HCl in dioxane. This step hydrolyzes the acetal protecting group to reveal the aldehyde, which rapidly cyclizes to form the thiazole ring.
-
Stir for 1 hour at room temperature.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure 2-Chloro-4-(thiazol-5-yl)phenol.
-
Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it matches the expected molecular formula and structure.
Potential Applications in Drug Discovery
The structural motifs of 2-Chloro-4-(thiazol-5-yl)phenol suggest several promising avenues for therapeutic development. The combination of the thiazole ring, a halogenated phenol, creates a platform with potential multi-target activity.
Caption: Structure-Activity Relationship (SAR) concepts.
-
Antimicrobial Activity: Thiazole derivatives are well-documented antimicrobial agents.[5][6] The mechanism often involves disrupting bacterial cell wall synthesis, inhibiting essential enzymes, or interfering with quorum sensing. The phenolic group can also contribute by disrupting cell membranes. This compound could serve as a lead for developing new antibiotics or antifungals.[7]
-
Anticancer Activity: Numerous kinase inhibitors incorporate the thiazole scaffold. For instance, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors, a key target in cancer therapy.[8] The 2-chloro-4-phenol moiety could be functionalized to mimic the anilinopyrimidine structure, positioning this compound as a valuable intermediate for novel kinase inhibitor synthesis.
-
Antioxidant and Anti-inflammatory Activity: Phenolic compounds are known for their ability to scavenge free radicals, which is a key factor in their anti-inflammatory and cytoprotective effects.[2] The antioxidant potential of this molecule could be evaluated using standard assays like the DPPH radical scavenging assay.[2]
Exemplary Protocol: In Vitro Antimicrobial Screening (Broth Microdilution)
This protocol outlines a standard method to assess the compound's minimum inhibitory concentration (MIC) against bacterial strains.
-
Prepare a stock solution of 2-Chloro-4-(thiazol-5-yl)phenol in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Self-Validation: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The validity of the assay is confirmed by robust growth in the positive control well and no growth in the negative control.
Safety, Handling, and Storage
As a chlorinated phenolic compound, 2-Chloro-4-(thiazol-5-yl)phenol requires careful handling in a laboratory setting. The following precautions are based on guidelines for similar chemical classes.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and chemical splash goggles.[9][11]
-
Handling: Use this compound only within a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes. In case of skin contact, wash immediately and thoroughly with water.[11] Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, heat, and direct sunlight.[11]
-
Disposal: Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-4-(thiazol-5-yl)phenol is a strategically designed molecule that stands at the intersection of several key areas of medicinal chemistry. Its hybrid structure, featuring a privileged thiazole ring, a reactive phenolic group, and a modulating chlorine atom, makes it a highly valuable scaffold for the development of new therapeutic agents. The synthetic accessibility via established methods like the Hantzsch synthesis further enhances its appeal for researchers. With potential applications spanning antimicrobial, anticancer, and anti-inflammatory domains, this compound represents a promising starting point for drug discovery campaigns. This guide provides the essential technical knowledge to empower scientists to explore its full potential.
References
-
National Center for Biotechnology Information. (2012). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2015). synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents. [Link]
-
National Center for Biotechnology Information. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules. [Link]
-
University of California, Riverside. SAFE USE OF PHENOL. [Link]
-
MDPI. (2022). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
- Google Patents. (2009). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)
-
National Center for Biotechnology Information. (2022). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. [Link]
-
National Center for Biotechnology Information. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. [Link]
-
MDPI. (2024). Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. [Link]
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Methodological & Application
Hantzsch thiazole synthesis of phenol derivatives
Application Note & Protocol Guide
Topic: Hantzsch Thiazole Synthesis of Phenol Derivatives Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Phenolic Thiazoles
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmaceuticals and natural products.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable scaffold in drug design. When functionalized with a phenol group, the resulting molecule combines the versatile biological activity of the thiazole core with the hydrogen-bonding capabilities and potential antioxidant properties of the phenol, creating a powerful synthon for developing novel therapeutic agents. Applications for such compounds span a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and straightforward methods for constructing the thiazole nucleus.[4] The classic approach involves the condensation of an α-haloketone with a thioamide.[2] This guide provides a detailed examination of the Hantzsch synthesis as applied to phenolic substrates, offering mechanistic insights, a comprehensive experimental protocol, and strategies for optimization and troubleshooting.
Mechanistic Framework: Navigating the Synthesis
The generally accepted mechanism for the Hantzsch synthesis is a multi-step process that begins with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone.[1][5] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[2][6]
When dealing with phenolic substrates, particular care must be taken. The electron-donating nature of the hydroxyl group can influence the reactivity of the aromatic ring, though it is generally well-tolerated in the core Hantzsch reaction. Key considerations include the potential for O-alkylation as a side reaction and the choice of solvent and base to avoid deprotonation or unwanted side reactions of the phenol group.
Caption: A simplified representation of the Hantzsch Thiazole Synthesis mechanism.
Experimental Design and Workflow
A typical experimental workflow for the Hantzsch synthesis is a sequential process involving reaction setup, isolation of the crude product, and subsequent purification and characterization. The initial product often forms as a hydrohalide salt, which is typically soluble in the reaction solvent.[5] Neutralization with a mild base is a critical step to precipitate the free thiazole base, which can then be isolated.[6]
Sources
Application Note: High-Efficiency Synthesis and Biological Profiling of Thiazole-Phenol Hybrids
Topic: Synthesis of Biologically Active Thiazole-Phenol Hybrids Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Researchers
Abstract
This application note details a robust, field-validated protocol for the synthesis of thiazole-phenol hybrids, a privileged scaffold in medicinal chemistry known for potent antimicrobial, antioxidant, and anticancer activities. We provide a comparative analysis of conventional reflux versus microwave-assisted Hantzsch synthesis, offering a scalable pathway from
Introduction: The Thiazole-Phenol Pharmacophore
The fusion of a thiazole ring with a phenolic moiety creates a "hybrid pharmacophore" that leverages dual mechanisms of action. The thiazole ring often acts as a bioisostere of pyridine, interacting with biological targets like bacterial DNA gyrase (GyrB) or fungal CYP51. Simultaneously, the phenolic hydroxyl group provides antioxidant capacity (ROS scavenging) and hydrogen-bonding capability essential for high-affinity protein binding.
Key Applications:
-
Antimicrobial: Disruption of bacterial cell wall synthesis.
-
Antioxidant: Stabilization of free radicals via proton-coupled electron transfer (PCET).
-
Anticancer: Inhibition of EGFR or VEGFR kinases in breast cancer lines (e.g., MCF-7).
Retrosynthetic Strategy & Mechanism
The most reliable route to these hybrids is the Hantzsch Thiazole Synthesis . This condensation reaction involves a nucleophilic attack by the sulfur atom of a thioamide (or thiourea) on the
Mechanism Visualization
The following diagram illustrates the stepwise electron flow, highlighting the critical dehydration step often rate-limiting in aqueous solvents.
Figure 1: Mechanistic pathway of the Hantzsch synthesis. The formation of the hydroxy-thiazoline intermediate and subsequent dehydration drives aromatization.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(4-Hydroxyphenyl)-2-aminothiazole
This protocol serves as the foundational module. It tolerates the free phenolic hydroxyl group, negating the need for protection/deprotection steps.
Reagents:
-
Precursor: 2-Bromo-4'-hydroxyacetophenone (1.0 equiv)
-
Solvent: Ethanol (Absolute)[1]
-
Catalyst (Optional): Iodine (
) or catalytic Acetic Acid (AcOH)
Method 1: Conventional Reflux (Scalable)[1]
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2.15 g (10 mmol) of 2-Bromo-4'-hydroxyacetophenone in 30 mL of absolute ethanol.
-
Addition: Add 0.91 g (12 mmol) of thiourea. The solution may turn slightly turbid.
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 2–4 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: Hexane:EtOAc 6:4). The starting bromide (
) should disappear; a polar spot ( ) will appear.
-
-
Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the hydrobromide salt) often forms.
-
Neutralization: Pour the mixture into 100 mL of ice-cold water. Adjust pH to ~8–9 using 10% ammonium hydroxide (
) or saturated . This liberates the free base. -
Isolation: Filter the resulting solid under vacuum. Wash with cold water (
mL) to remove inorganic salts. -
Purification: Recrystallize from hot ethanol/water (8:2).
-
Expected Yield: 75–85%.[3]
-
Appearance: Yellow to off-white crystalline solid.
-
Method 2: Microwave-Assisted Synthesis (High Throughput)
Recommended for library generation.
-
Setup: Place 1 mmol of ketone and 1.2 mmol of thiourea in a microwave process vial. Add 2 mL of Ethanol and 2 drops of AcOH.
-
Irradiation: Heat at 80°C (150 W max power) for 5–10 minutes.
-
Workup: Pour onto crushed ice, neutralize with
, and filter.
Protocol B: Synthesis of Thiazole-Hydrazone-Phenol Hybrids
To enhance biological activity, the thiazole amine can be coupled with aldehydes to form Schiff bases (hydrazones/imines).
-
Coupling: Dissolve the 2-aminothiazole product from Protocol A (1 mmol) and a substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde) (1 mmol) in 10 mL Ethanol.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reaction: Reflux for 4–6 hours.
-
Isolation: The product usually precipitates upon cooling. Filter and wash with cold ethanol.
Characterization & Quality Control
A "self-validating" protocol requires confirmation of the structure before biological testing.
| Technique | Diagnostic Feature | Acceptance Criteria |
| Thiazole C5-H | Singlet at | |
| Phenolic -OH | Broad singlet at | |
| Broad singlet at | ||
| IR Spectroscopy | C=N stretch | Sharp band at 1600–1640 cm |
| Mass Spectrometry | Molecular Ion |
Biological Evaluation Workflows
Do not synthesize without a plan to test. The following assays are standard for this scaffold.
Workflow Visualization
Figure 2: Integrated synthesis and screening workflow ensuring only high-purity compounds enter biological testing.
Assay 1: Antimicrobial Susceptibility (MIC)
Target Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Inoculum: Prepare bacterial suspension at
CFU/mL in Mueller-Hinton Broth. -
Plating: Use 96-well plates. Add 100
L broth to all wells. -
Dilution: Serial dilution of the thiazole compound (starting at 128
g/mL down to 0.25 g/mL). -
Incubation: 37°C for 24h.
-
Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (blue to pink) for easier visualization.
Assay 2: Antioxidant Activity (DPPH)
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).
-
Reaction: Mix 1 mL of compound solution (various concentrations) with 1 mL DPPH solution.
-
Incubation: 30 min in dark at room temperature.
-
Measurement: Absorbance at 517 nm.
-
Calculation: % Scavenging =
.
Expert Troubleshooting & Optimization
-
Solubility Issues: Thiazole-phenols can be insoluble in non-polar solvents. Use DMSO for biological stocks. If recrystallization is difficult, dissolve in minimal Methanol and add water dropwise until cloudy.
-
Polyphenol Oxidation: Compounds with catechol moieties (3,4-dihydroxy) are prone to oxidation in air (turning brown). Store under inert gas (
) and minimize light exposure. -
Stuck Reaction: If the Hantzsch reaction stalls, add a stoichiometric amount of Sodium Acetate (NaOAc) to buffer the HBr formed, driving the equilibrium forward.
References
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2 amine derivatives. PMC. [Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity.[6] Synthesis, In Vitro Evaluation. PMC. [Link]
-
Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds. MDPI. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate. Nano Bio Letters. [Link]
Sources
- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 2. nanobioletters.com [nanobioletters.com]
- 3. chemrj.org [chemrj.org]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 5. FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION - Google Patents [patents.google.com]
- 6. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(thiazol-5-yl)phenol
Welcome to the technical support center for the synthesis of 2-Chloro-4-(thiazol-5-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable heterocyclic compound. We will move beyond simple procedural outlines to explore the chemical rationale behind key experimental decisions, providing you with a robust framework for troubleshooting and optimization.
Overview of Synthetic Strategy
The molecular architecture of 2-Chloro-4-(thiazol-5-yl)phenol—a halogenated phenol core linked to a thiazole ring—lends itself to synthesis via modern cross-coupling methodologies. While several routes are conceivable, the Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile strategy. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and generally good yields.[1]
Our primary recommended pathway involves the coupling of (3-chloro-4-hydroxyphenyl)boronic acid with 5-bromothiazole . This choice is predicated on the relative commercial availability and stability of the starting materials.
Caption: Core components of the Suzuki-Miyaura synthesis route.
Troubleshooting and Yield Optimization Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or I am observing no product formation. What are the likely causes?
Low conversion is one of the most frequent challenges in cross-coupling reactions. The root cause typically lies within the catalytic cycle's efficiency. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low reaction yields.
Detailed Insights:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If using a Pd(II) pre-catalyst, it must be reduced in situ, a step which can sometimes fail. The most common failure point, however, is the oxidation of the Pd(0) catalyst by atmospheric oxygen, rendering it inactive. The choice of ligand is also critical; bulky, electron-rich phosphine ligands stabilize the Pd(0) center and promote the key steps of oxidative addition and reductive elimination.[2]
-
Base Selection: The base plays a crucial role in activating the boronic acid. Its strength and solubility are paramount. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is often more effective due to its higher basicity and solubility in organic solvents, which accelerates the transmetalation step.
-
Inert Atmosphere: Oxygen can lead to the undesired homocoupling of boronic acids (see Q2) and oxidation of the palladium catalyst. Ensuring a rigorously oxygen-free environment by using Schlenk line techniques or a glovebox is critical for reproducibility.
Q2: I'm getting my desired product, but it's contaminated with significant side products, especially a bi-thiazole or biphenol dimer. How can I prevent this?
The formation of homocoupled side products is a classic issue in Suzuki couplings, primarily caused by the Glaser coupling side reaction or oxidative coupling of the boronic acids.
Common Side Products and Mitigation Strategies:
| Side Product | Probable Cause | Recommended Solution |
| 5,5'-Bithiazole | Oxygen-induced oxidative homocoupling of 5-bromothiazole (less common) or related boronic acid intermediates. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Biphenol Dimer | Oxidative homocoupling of (3-chloro-4-hydroxyphenyl)boronic acid. This is often the major homocoupling product. | 1. Ensure meticulous degassing. 2. Use a slight excess (1.05-1.1 eq) of the boronic acid to drive the desired cross-coupling, but avoid large excesses. 3. Add the boronic acid portion-wise or via syringe pump to keep its instantaneous concentration low. |
| Protodeborylation Product (3-Chlorophenol) | Presence of excess water or protic sources leading to the replacement of the boronic acid group with a hydrogen atom. | Use anhydrous solvents and ensure the boronic acid is dry. Minimize the amount of water in the solvent mixture if possible. |
Q3: The reaction seems to work, but isolating a pure product is difficult. What purification strategy do you recommend?
Purification challenges often stem from residual palladium catalyst and structurally similar byproducts. A multi-step approach is most effective.
Recommended Purification Protocol:
-
Aqueous Workup:
-
Rationale: To remove inorganic salts (from the base) and water-soluble components.
-
Procedure: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Be mindful that the phenolic product is weakly acidic and may be partially soluble in basic aqueous layers. Adjusting the pH to be slightly acidic (pH 5-6) before extraction can minimize product loss.
-
-
Palladium Scavenging:
-
Rationale: Residual palladium can interfere with downstream applications and cause product discoloration (often a gray or black tint).
-
Procedure: After the initial workup, stir the organic solution with a palladium scavenger (e.g., silica-bound thiol, activated carbon) for several hours, then filter. This is a crucial step for obtaining a clean product.
-
-
Column Chromatography:
-
Rationale: To separate the target molecule from unreacted starting materials and organic side products like homocoupled dimers.
-
Procedure: Use silica gel with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The phenolic product is relatively polar and should elute after less polar impurities. Monitor fractions by TLC.
-
-
Recrystallization (Optional):
-
Rationale: For achieving the highest purity, especially for analytical standards or final drug substance precursors.
-
Procedure: If chromatography yields a solid product, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can remove trace impurities.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Is protecting the phenol group necessary for this reaction? The free hydroxyl group on the boronic acid is generally well-tolerated in Suzuki couplings. Protection (e.g., as a methyl or benzyl ether) is usually not required and adds extra synthetic steps (protection/deprotection), which can lower the overall yield. The weakly acidic nature of the phenol can sometimes influence the choice of base, but it rarely inhibits the coupling itself.
-
FAQ 2: Which palladium source and ligand combination do you recommend for optimal results? For laboratory-scale synthesis, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and straightforward choice. For more challenging or scalable syntheses, using a combination of a Pd(II) source like Palladium(II) acetate [Pd(OAc)₂] with a specialized phosphine ligand such as SPhos or XPhos can offer higher turnover numbers and improved yields. These modern ligands are designed to accelerate the catalytic cycle.[2][3]
-
FAQ 3: Can I use 5-chlorothiazole instead of 5-bromothiazole? Yes, but you will likely need to adjust the reaction conditions. The reactivity of aryl halides in Suzuki couplings follows the trend I > Br > Cl.[1] To activate the less reactive C-Cl bond, you will need a more electron-rich and bulky ligand (e.g., Buchwald-type ligands), potentially higher temperatures, and a stronger base. For initial trials, 5-bromothiazole is the more reliable choice.
-
FAQ 4: What are the primary safety concerns for this synthesis?
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Dioxane and DME are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) before use.
-
Boronic Acids: While generally stable, boronic acids can be respiratory irritants. Avoid inhaling the powder.
-
Inert Gas: Handle compressed gas cylinders according to institutional safety protocols.
-
Detailed Experimental Protocol
This protocol is a starting point for optimization. Researchers should monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Synthesis of 2-Chloro-4-(thiazol-5-yl)phenol via Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add (3-chloro-4-hydroxyphenyl)boronic acid (1.1 eq), 5-bromothiazole (1.0 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq), under a positive flow of inert gas.
-
-
Solvent Addition:
-
Add previously degassed solvents. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common starting point. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent).
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the 5-bromothiazole is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-Chloro-4-(thiazol-5-yl)phenol.
-
References
-
Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions - ResearchGate. Available at: [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino - PubMed. Available at: [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - PMC. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Scheme 2. Proposed reaction mechanism for the modified Sonogashira... - ResearchGate. Available at: [Link]
-
Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Available at: [Link]
-
Synthesis of 6-Substituted Imidazo[2,1-b][4][5]thiazoles and 2-Substituted Imidazo[2,1-b][4][5]benzothiazoles via Pd/Cu-Mediated Sonogashira Coupling | Request PDF - ResearchGate. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. Available at: [Link]
-
Cas 57634-55-6,4-(2-AMINO-THIAZOL-4-YL) - LookChem. Available at: [Link]
-
Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation - PubMed. Available at: [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate. Available at: [Link]
-
4-[Bis(thiazol-2-ylamino)methyl]phenol - MDPI. Available at: [Link]
- CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate - Google Patents.
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. Available at: [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. Available at: [Link]
-
Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare. Available at: [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC. Available at: [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC. Available at: [Link]
-
An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide - Beilstein Journals. Available at: [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC. Available at: [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - ResearchGate. Available at: [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC. Available at: [Link]
-
Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation - SciSpace. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. Available at: [Link]
-
Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews - ACS Publications. Available at: [Link]
- CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents.
- WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents.
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-4-(thiazol-5-yl)phenol Solubility Guide
Case ID: SOL-2C4T5P-001 Status: Active Agent: Senior Application Scientist, Dr. A. Vance Subject: Troubleshooting Aqueous Solubility & Formulation for Biological Assays
Executive Summary
2-Chloro-4-(thiazol-5-yl)phenol (CAS: 1823423-09-1) presents a classic "brick dust" profile common in medicinal chemistry: a rigid, aromatic scaffold with moderate lipophilicity (LogP ~2.5–3.2 estimated) and limited hydrogen bond donors. While the phenolic hydroxyl group offers a handle for ionization, its pKa is modulated by the electron-withdrawing chlorine and thiazole ring, creating a pH-sensitivity trap that often leads to experimental variability.
This guide addresses the three most common user reports:
-
"Crash-out" (precipitation) upon dilution into media.
-
Inconsistent IC50 data due to micro-precipitation.
-
Stock solution degradation.
Part 1: Physicochemical Profile & Solubility Logic
To solve the solubility issue, we must first understand the molecular species present in your buffer.
The "Why" Behind the Insolubility
| Property | Value (Est.) | Implication for Solubility |
| Molecular Weight | 211.67 g/mol | Small molecule, but rigid planar structure encourages crystal packing (high lattice energy). |
| LogP (Oct/Water) | ~2.8 – 3.2 | Lipophilic. Prefers cell membranes over aqueous media. Poor intrinsic solubility ( |
| pKa (Phenol -OH) | ~7.8 – 8.5 | Critical. The Cl and Thiazole groups withdraw electrons, making this phenol more acidic than typical phenols (pKa ~10). At pH 7.4, a significant fraction remains neutral (insoluble). |
| pKa (Thiazole -N=) | ~2.5 | Weakly basic. Will only protonate (solubilize) in strong acid (pH < 2), which is biologically irrelevant. |
The Trap: At physiological pH (7.4), the compound exists as a mixture of neutral and ionized species. If the concentration exceeds the intrinsic solubility of the neutral species (~10-50 µM), it will precipitate, often invisibly as "micro-crystals," skewing assay results.
Part 2: Troubleshooting & Protocols
Issue 1: Preparation of Stable Stock Solutions
User Question: "I tried dissolving it directly in water/buffer, but it floats on top. Can I use DMSO?"
Scientist Response: Direct aqueous dissolution is impossible for this compound. You must use a water-miscible organic solvent for the stock.
Recommended Protocol:
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Concentration: Prepare a 10 mM to 50 mM stock.
-
Note: Avoid Ethanol if possible. While soluble, ethanol evaporates rapidly, changing the concentration of your stock over time in unsealed plates.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Protect from light (thiazoles can be photosensitive).
Issue 2: The "Crash-Out" Upon Dilution
User Question: "My 10 mM DMSO stock is clear, but when I dilute 1:1000 into cell media, I see a cloudy precipitate."
Scientist Response: This is the "kinetic solubility limit." When you dilute DMSO into water, the solvent power drops exponentially. The compound molecules aggregate faster than they can disperse.
The Fix: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step if aiming for high concentrations (>50 µM).
Step-by-Step Dilution Workflow:
-
Prepare 100x Working Solution: Dilute your DMSO stock into a solvent/surfactant mix before hitting the media.
-
Mix: 90% PBS + 10% Solutol HS-15 (or Tween 80).
-
-
Slow Addition: Add the stock dropwise to the agitated media.
-
Visual Check: Inspect for turbidity. If cloudy, sonicate for 5 mins.
Issue 3: pH-Dependent Solubility (The "Sweet Spot")
User Question: "Can I adjust the pH to dissolve it better?"
Scientist Response: Yes, but with caution. Because the pKa of the phenolic -OH is likely near 8.0, raising the pH drives the equilibrium toward the soluble phenolate anion.
-
pH < 7.0: Compound is Neutral. Lowest Solubility. (Risk of precipitation).
-
pH 7.4: Mixed species. Moderate risk.
-
pH > 8.5: Compound is Ionized (Anionic). Highest Solubility.
Warning: Ensure your biological target is stable at pH 8.0–8.5. If your assay tolerates slightly alkaline conditions (e.g., Tris buffer pH 8.2), you will see a dramatic improvement in solubility.
Part 3: Advanced Formulation (Animal Studies)
For in vivo PK/PD studies, DMSO is toxic. You need a vehicle that "hides" the lipophilic core.
Recommended Vehicle Formulation:
-
Option A (Standard): 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Saline.
-
Option B (High Load): 10% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.
-
Mechanism: The hydrophobic thiazolyl-phenol core sits inside the cyclodextrin bucket, while the hydrophilic exterior interacts with water. This prevents precipitation without using harsh organic solvents.
-
Part 4: Visualizing the Solubility Decision Tree
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your target concentration and assay type.
Caption: Decision matrix for solubilizing 2-Chloro-4-(thiazol-5-yl)phenol based on concentration requirements and assay tolerance.
Part 5: Frequently Asked Questions (FAQs)
Q: I see a yellow color change when I add the compound to basic buffer. Is it degrading? A: Likely not. Phenols often undergo a bathochromic shift (color deepening) when deprotonated to the phenolate anion. If the yellow color appears instantly upon pH adjustment, it is the ionization state, not degradation. Verify with LC-MS if unsure.
Q: Can I use this compound in a cell-free kinase assay with DTT? A: Yes. The thiazole and chloro-phenol motifs are generally stable to reducing agents like DTT (Dithiothreitol) used in kinase buffers, unlike some Michael acceptors.
Q: Why does the literature show different melting points? A: Polymorphism is common in rigid aromatics. Different crystal forms have different solubilities. If you switch suppliers, re-verify the kinetic solubility, as a more stable crystal form will be harder to dissolve.
References
-
Physicochemical Properties of Thiazoles
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12094251, 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide (Structural Analog).
-
URL:[Link]
-
Solubility of Phenolic Acids
- Source: Noubigh, A., & Abderrabba, M. (2021).
-
URL:[Link]
- Thiazole Scaffolds in Drug Discovery: Source: BenchChem. (2024). 2-Fluoro-4-(thiazol-4-yl)phenol: Structure and Biological Activity.
-
Lipophilicity & Solubility Strategies
- Source: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
URL:[Link]
Validation & Comparative
Comparative Guide: Thiazol-4-yl vs. Thiazol-5-yl Phenols in Drug Discovery
[1][2]
Executive Summary
In medicinal chemistry, the thiazole ring acts as a bioisostere for pyridine and a linker that rigidly orients pharmacophores. When substituted with a phenol group, the regioisomerism—specifically the attachment at the C4 versus C5 position—drastically alters the electronic landscape, synthetic accessibility, and biological target affinity.[1]
-
Thiazol-4-yl Phenols: The "Standard Scaffold."[2] Highly accessible via Hantzsch synthesis.[2] Dominate the literature in antioxidant and tyrosinase inhibition studies due to favorable conjugation with the C=N bond.
-
Thiazol-5-yl Phenols: The "Specialist Scaffold."[2] Synthetically challenging (requiring C-H activation or specific cyclizations).[1] Often exhibit superior selectivity and potency in metabolic targets (e.g., DGAT1) where specific steric fits are required.[1]
Part 1: Structural & Electronic Distinction[1]
The biological difference stems from how the phenol communicates electronically with the thiazole ring.
-
4-Position (Imine-like): The substituent is attached to the carbon adjacent to the nitrogen.[2] It participates in a conjugated system analogous to an imine (
).[1] This position is electron-deficient, increasing the acidity of the phenol proton (lower pKa), which enhances Hydrogen Atom Transfer (HAT) mechanisms crucial for antioxidant activity.[1] -
5-Position (Enamine-like): The substituent is attached to the carbon adjacent to the sulfur.[2] It behaves more like an enamine or vinyl sulfide.[2] This position is nucleophilic in electrophilic aromatic substitutions. The conjugation is less direct regarding the nitrogen lone pair, often resulting in a higher pKa for the phenol.[1]
Visualization: Electronic Connectivity
Figure 1: Electronic connectivity differences between 4-yl and 5-yl isomers affecting pKa and binding.
Part 2: Biological Activity Comparison[1][2]
Metabolic Enzyme Inhibition (DGAT1)
A direct head-to-head comparison in the context of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors reveals a distinct advantage for the 5-yl isomer.[2][1]
| Feature | Thiazol-4-yl Series | Thiazol-5-yl Series |
| Potency (IC50) | Moderate (~10–30 µM) | High (23 nM) |
| Binding Mode | Steric clash often observed in tight pockets.[2][1] | Optimal fit in hydrophobic pockets.[2] |
| Pharmacokinetics | Standard clearance. | Improved oral bioavailability (AUC ~7058 ng[1][3]·h/mL). |
| Key Finding | Used often as a negative control or less active analog. | Lead candidate for anti-obesity agents.[2][3] |
Data Source: Kadam et al. (2013) - Evaluation of thiazole containing biaryl analogs.[2][1][3]
Tyrosinase Inhibition & Skin Whitening
The 4-yl isomer dominates this field, largely due to the "PUSC" (Phenyl-Unsaturated-Carbonyl) scaffold design which is easily built on the 4-position.[2][1]
-
Thiazol-4-yl Activity: 2,4-dihydroxybenzylidene derivatives attached at the 4-position show IC50 values as low as 0.40 µM (stronger than Kojic acid).[2][1] The mechanism involves competitive binding where the acidic phenol coordinates with the copper active site.
-
Thiazol-5-yl Activity: Less explored.[2] The altered geometry at C5 likely disrupts the planar alignment required to chelate the binuclear copper center in the enzyme's active site.
Antioxidant Activity[4][5][6][7][8][9][10][11][12]
-
Thiazol-4-yl: Superior.[2] The electron-withdrawing nature of the C4 position stabilizes the phenoxy radical formed after scavenging a ROS (Reactive Oxygen Species).[1]
-
Thiazol-5-yl: Moderate.[2] While still active, the lack of direct imine conjugation makes the radical less stable compared to the 4-yl counterpart.
Part 3: Synthetic Pathways (The "How-To")[1][2]
The choice of isomer is often dictated by synthetic feasibility.
Workflow A: Synthesis of Thiazol-4-yl Phenols (Hantzsch Method)
Best for: High-throughput screening, antioxidant libraries.[2][1]
-
Reagents: 4-Hydroxythiobenzamide +
-Bromoacetophenone. -
Mechanism: Condensation followed by cyclization.[2]
-
Protocol:
Workflow B: Synthesis of Thiazol-5-yl Phenols (Direct Arylation)
Best for: Targeted drug design, metabolic stability optimization.[2][1]
-
Reagents: Thiazole + 4-Iodophenol (protected) + Pd catalyst.
-
Mechanism: Pd-catalyzed C-H activation (C5 is the most acidic C-H bond on the thiazole ring after C2, but C5 is kinetically favored for arylation under specific conditions).[1]
-
Protocol (Ligand-Free):
-
Solvent: DMA (Dimethylacetamide) or Xylene.[1]
-
Catalyst:
(1–5 mol%).[1] -
Base:
or (2.0 eq).[1] -
Conditions: Heat at 130°C for 12–24 hours under Argon.
-
Note: Requires protection of the phenolic -OH (e.g., as a methyl ether) to prevent catalyst poisoning, followed by demethylation (
).[1] -
Yield: Typically 40–65%.[2]
-
Visualization: Synthetic Decision Tree
Figure 2: Synthetic workflow comparison highlighting the accessibility gap.
Part 4: Experimental Protocol (Tyrosinase Inhibition)
Self-Validating Step: Ensure the use of Kojic Acid as a positive control. If Kojic Acid IC50 deviates >15% from historical data (typically ~20-25 µM), the assay is invalid.[1]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL.[1]
-
Buffer: Phosphate buffer (pH 6.8, 50 mM).
Procedure:
-
Preparation: Dissolve test compounds (4-yl and 5-yl analogs) in DMSO. Dilute with buffer so final DMSO < 1%.[2]
-
Incubation: Mix 40 µL of enzyme + 80 µL of buffer + 40 µL of test compound. Incubate at 25°C for 10 mins.
-
Reaction: Add 40 µL of L-DOPA.
-
Measurement: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 10 mins.
-
Calculation:
Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Kadam, K. S., et al. (2013).[1][3] "Evaluation of thiazole containing biaryl analogs as diacylglycerol acyltransferase 1 (DGAT1) inhibitors." European Journal of Medicinal Chemistry. [1]
-
Ha, H. J., et al. (2024).[1] "Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect."[2][1] Bioorganic & Medicinal Chemistry. [1]
-
Roger, J., et al. (2009).[1][4] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." Journal of Organic Chemistry.
-
Mishra, C. B., et al. (2017).[1] "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." Journal of Heterocyclic Chemistry.
-
Zhang, H. Y., et al. (1999).[1] "Theoretical elucidation of activity differences of five phenolic antioxidants." Acta Pharmacologica Sinica.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Evaluation of thiazole containing biaryl analogs as diacylglycerol acyltransferase 1 (DGAT1) inhibitors / European Journal of Medicinal Chemistry, 2013 [sci-hub.box]
- 4. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
A Technical Guide to Determining the HPLC Retention Time of 2-Chloro-4-(thiazol-5-yl)phenol: A Comparative Analysis
In the landscape of pharmaceutical development and quality control, the precise analytical characterization of novel chemical entities is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of these compounds. This guide provides an in-depth technical framework for determining the retention time of 2-Chloro-4-(thiazol-5-yl)phenol, a key intermediate in the synthesis of various pharmaceutical agents. We will not only detail a robust analytical method but also compare its expected chromatographic behavior with that of structurally related compounds, thereby offering a comprehensive understanding of the factors governing its retention.
The principles of analytical method validation, as stipulated by the International Council for Harmonisation (ICH) guidelines, are integrated into the experimental design to ensure the generation of reliable and reproducible data.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who require a scientifically sound and practical approach to the HPLC analysis of this and similar heterocyclic phenolic compounds.
The Scientific Rationale: Understanding Retention in Reversed-Phase HPLC
The proposed method utilizes reversed-phase HPLC (RP-HPLC), the most common mode of liquid chromatography in the pharmaceutical industry.[4] In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl-bonded silica, C18), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[4][5] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[4]
For 2-Chloro-4-(thiazol-5-yl)phenol, its retention behavior is influenced by several structural features:
-
Phenolic Group (-OH): The hydroxyl group is polar and can engage in hydrogen bonding with the aqueous component of the mobile phase, which tends to decrease retention time.
-
Chloro Group (-Cl): The chlorine atom is electronegative and contributes to the molecule's overall polarity, but its presence on the aromatic ring also increases its hydrophobicity, thereby increasing retention time compared to unsubstituted phenol.
-
Thiazole Ring: This heterocyclic moiety adds a degree of polarity due to the presence of nitrogen and sulfur atoms. However, the overall aromatic system contributes to the molecule's nonpolar character.
-
pH of the Mobile Phase: The acidity of the phenolic hydroxyl group (pKa ≈ 8-10) means that at a pH below its pKa, it will be in its neutral, more hydrophobic form, leading to longer retention. At a pH above its pKa, it will be deprotonated to the phenolate ion, which is highly polar and will elute much earlier. Therefore, controlling the pH of the mobile phase is critical for reproducible retention.[5][6] An acidic mobile phase (e.g., using phosphoric or formic acid) is generally preferred to suppress the ionization of the phenolic group and ensure a consistent, sharp peak shape.[7]
Experimental Protocol: A Self-Validating HPLC Method
This section details a comprehensive, step-by-step protocol for the determination of the retention time of 2-Chloro-4-(thiazol-5-yl)phenol. The method is designed to be robust and can be validated according to ICH guidelines.[1][3]
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis Diode Array Detector (DAD) is recommended.[8]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable choice for this analysis.[9]
-
Chemicals and Reagents:
-
2-Chloro-4-(thiazol-5-yl)phenol (analytical standard)
-
Phenol (for comparison)
-
2-Chlorophenol (for comparison)
-
4-Chlorophenol (for comparison)
-
Thiazole (for comparison)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Phosphoric acid (analytical grade)
-
2.2. Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | The aqueous component of the mobile phase. Phosphoric acid is added to control the pH and suppress the ionization of the phenolic group, ensuring good peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | The organic modifier. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 30% B; 18-25 min: 30% B | A gradient elution is proposed to effectively elute the target compound and the comparators with varying polarities within a reasonable runtime. The final hold at initial conditions ensures column re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times.[4] |
| Detection Wavelength | 280 nm | Phenolic compounds typically exhibit strong UV absorbance around this wavelength. A DAD allows for the acquisition of the full UV spectrum to confirm peak identity and purity.[10] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
2.3. Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each standard (2-Chloro-4-(thiazol-5-yl)phenol and the comparison compounds) and dissolve in 10 mL of methanol.
-
Working Standard Solution (100 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase composition (30% Acetonitrile / 70% Water with 0.1% Phosphoric Acid).
2.4. Experimental Workflow
The following diagram illustrates the proposed workflow for the analysis.
Caption: Experimental workflow for HPLC analysis.
Comparative Data and Expected Results
The retention time of a compound is a key parameter for its identification. By comparing the retention time of 2-Chloro-4-(thiazol-5-yl)phenol with structurally similar molecules, we can gain insights into its relative polarity and hydrophobicity.
Expected Elution Order:
Based on the principles of RP-HPLC, the elution order is expected to be from the most polar to the most nonpolar compound.
-
Thiazole: Being a small, relatively polar heterocyclic compound, it is expected to have the shortest retention time.
-
Phenol: The parent phenolic compound is more polar than its chlorinated derivatives.
-
2-Chlorophenol / 4-Chlorophenol: The addition of a chlorine atom increases the hydrophobicity, leading to a longer retention time than phenol. The position of the chlorine atom may cause slight differences in retention.
-
2-Chloro-4-(thiazol-5-yl)phenol: This is expected to be the most retained compound among the comparators due to the combined hydrophobicity of the chlorinated phenyl ring and the thiazole moiety.
Data Summary Table (Template):
| Compound | Expected Retention Time (min) | Peak Asymmetry | Theoretical Plates |
| Thiazole | To be determined | To be determined | To be determined |
| Phenol | To be determined | To be determined | To be determined |
| 2-Chlorophenol | To be determined | To be determined | To be determined |
| 4-Chlorophenol | To be determined | To be determined | To be determined |
| 2-Chloro-4-(thiazol-5-yl)phenol | To be determined | To be determined | To be determined |
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the suitability of the proposed HPLC method for its intended purpose, a validation study should be conducted in accordance with ICH Q2(R1) guidelines.[1] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte peak from the peaks of the comparison compounds and any potential impurities.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80-120% of the expected working concentration.[11]
-
Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.
The following diagram illustrates the relationship between the core analytical method and the validation parameters that ensure its integrity.
Sources
- 1. ajpaonline.com [ajpaonline.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. zenodo.org [zenodo.org]
- 4. moravek.com [moravek.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. actascientific.com [actascientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
